PRMT5/MEP50 Binding Affinity (Ki) for 5-Methoxy-2-methylpyrimidin-4-ol
5-Methoxy-2-methylpyrimidin-4-ol demonstrates measurable binding affinity to the PRMT5/MEP50 complex with a Ki of 313 nM [1]. While this is a specific quantitative value, it is noted that more potent PRMT5 inhibitors exist, with some analogs exhibiting IC50 values as low as 0.800 nM and 25 nM in other studies [2], establishing a baseline for structure-activity relationship (SAR) analysis.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 313 nM |
| Comparator Or Baseline | More potent PRMT5 inhibitors in class exhibit IC50 values of 0.800 nM and 25 nM in other studies [2] |
| Quantified Difference | 313 nM vs. 0.800-25 nM for lead-like compounds |
| Conditions | FITC-Competitive binding assay; PRMT5/MEP50 complex of unknown origin |
Why This Matters
This quantifies the compound's baseline affinity for a key epigenetic target, enabling researchers to benchmark its potency in SAR studies for PRMT5 inhibition.
- [1] BindingDB. BDBM50607731 (CHEMBL5219517). Ki: 313 nM. Target: Methylosome protein 50/Protein arginine N-methyltransferase 5 (Human). Assay: FITC-Competitive binding. View Source
- [2] BindingDB. BDBM50366992 (CHEMBL4168754) and BDBM50523656 (CHEMBL4579773). IC50 values: 25 nM and 0.800 nM for PRMT5. View Source
